molecular formula C11H11ClO2 B8679161 Ethyl 3-(3-chlorophenyl)-2-propenoate

Ethyl 3-(3-chlorophenyl)-2-propenoate

Cat. No.: B8679161
M. Wt: 210.65 g/mol
InChI Key: ROEZPXRDTJGAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-chlorophenyl)-2-propenoate is an α,β-unsaturated ester characterized by a propenoate backbone (CH₂=CHCOO⁻) esterified with an ethyl group and substituted at the β-position with a 3-chlorophenyl ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Michael additions or Diels-Alder reactions due to the conjugated double bond .

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

ethyl 3-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3

InChI Key

ROEZPXRDTJGAAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorine substituent on the phenyl ring significantly impacts electronic and steric properties:

  • Ethyl 3-(3-chlorophenyl)-2-propenoate: The 3-chloro substitution creates moderate electron-withdrawing effects, stabilizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon.
  • Additionally, the phenyl group at the α-position further increases steric bulk .
Compound Substituent Position Key Functional Groups Electronic Effects
This compound 3-chlorophenyl α,β-unsaturated ester Enhanced electrophilicity
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate 2-chlorophenyl, α-phenyl Saturated ester Steric hindrance, reduced reactivity

Substituent Type and Reactivity

Variations in substituent groups alter chemical behavior:

  • (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate: The cyano (-CN) group at the α-position increases electrophilicity, while methoxy (-OCH₃) groups on the phenyl ring donate electrons via resonance. This contrasts with the electron-withdrawing chloro group in the target compound, leading to divergent reactivity in cycloaddition reactions .
Compound Substituent Type Reactivity Implications
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate Cyano, dimethoxyphenyl High electrophilicity, resonance stabilization
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate Chloro, fluoro, isoxazolyl Enhanced electron withdrawal, bioactivity

Functional Group Modifications

Additional functional groups expand application scope:

  • Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate (CAS 886366-08-1): The methylamino and benzyl groups enhance solubility in polar solvents and enable interactions with biological targets, as seen in its use as a pharmaceutical intermediate .
Compound Additional Functional Groups Applications
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride Amino, hydroxy, hydrochloride salt Drug synthesis, chiral building block
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate Methylamino, benzyl Bioactive intermediate

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